2-(ANTHRACEN-9-YL)-4,5-BIS({[1,1'-BIPHENYL]-4-YL})-1H-IMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole is a complex organic compound that features an anthracene moiety and biphenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of anthracene derivatives with biphenyl-substituted imidazole precursors under controlled conditions. The reaction often requires the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include anthraquinone derivatives, imidazoline derivatives, and various substituted biphenyl-imidazole compounds.
Scientific Research Applications
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole has several scientific research applications:
Organic Electronics: Used as an emitter in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Biomedical Imaging: Employed as a fluorescent probe for cellular imaging and diagnostics.
Photovoltaics: Investigated for use in organic solar cells as a light-harvesting material.
Chemical Sensors: Utilized in the development of sensors for detecting heavy metal ions and other analytes.
Mechanism of Action
The mechanism of action of 2-(anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole involves its ability to participate in intramolecular charge transfer (ICT) processes. The electron-donating and electron-accepting groups within the molecule facilitate the transfer of electrons, leading to fluorescence emission. This property is exploited in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with cellular components in biomedical imaging and electron transport pathways in electronic devices .
Comparison with Similar Compounds
Similar Compounds
2-(Anthracen-9-yl)benzothiazole: Similar in structure but with a benzothiazole moiety instead of an imidazole ring.
9,10-Diphenylanthracene: Features phenyl groups attached to the anthracene core, commonly used in photon upconversion systems.
Anthracene-oxadiazole derivatives: Used in OLEDs, similar photophysical properties but different heterocyclic ring.
Uniqueness
2-(Anthracen-9-yl)-4,5-bis({[1,1’-biphenyl]-4-yl})-1H-imidazole is unique due to its combination of anthracene and biphenyl groups attached to an imidazole ring, providing a distinct set of photophysical properties and chemical reactivity. This makes it particularly suitable for applications in organic electronics and biomedical imaging where specific fluorescence and charge transfer characteristics are desired .
Properties
Molecular Formula |
C41H28N2 |
---|---|
Molecular Weight |
548.7g/mol |
IUPAC Name |
2-anthracen-9-yl-4,5-bis(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C41H28N2/c1-3-11-28(12-4-1)30-19-23-32(24-20-30)39-40(33-25-21-31(22-26-33)29-13-5-2-6-14-29)43-41(42-39)38-36-17-9-7-15-34(36)27-35-16-8-10-18-37(35)38/h1-27H,(H,42,43) |
InChI Key |
XBOOXYFWQMTLIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC=C(C=C7)C8=CC=CC=C8 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.